N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTMNJWZXUGVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene moieties. Common synthetic routes include:
Condensation reactions: These reactions involve the condensation of appropriate precursors to form the pyrazole ring.
Amination reactions: Introduction of the amino group to the pyridine ring.
Coupling reactions: Formation of the thiophene-carboxamide moiety through coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution reactions: Replacement of hydrogen atoms or other substituents on the pyrazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of thiophene-3-carboxylic acid derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of substituted pyrazole and thiophene derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034451-14-2) serves as a relevant comparator . Below is a comparative analysis:
Structural Insights :
- The cyclopropyl group in the comparator introduces ring strain, which may enhance conformational rigidity and binding affinity to certain targets .
- The ethyl linker in the comparator provides greater flexibility compared to the methylene group in the target compound, possibly influencing pharmacokinetic properties like membrane permeability.
Functional Group Implications
- Thiophene Rings : Both compounds feature thiophene moieties, which may engage in hydrophobic interactions or π-stacking with aromatic residues in protein binding pockets.
- Pyrazole Derivatives : The target compound’s 1-methylpyrazole is simpler than the comparator’s 5-cyclopropyl-3-(thiophen-3-yl)pyrazole, suggesting differences in steric bulk and solubility.
- Carboxamide Groups : The trimethylpyrazole carboxamide in the comparator could increase lipophilicity compared to the thiophene carboxamide in the target compound, affecting metabolic stability.
Hypothetical Bioactivity Considerations
- Kinase Inhibition : Pyridine and pyrazole derivatives are frequently explored as kinase inhibitors. The target compound’s pyridine core may favor interactions with ATP-binding sites.
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene-bearing pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values for various derivatives demonstrate significant activity against pathogenic bacteria.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 - 0.35 | Escherichia coli |
| 13 | 0.15 - 0.20 | Pseudomonas aeruginosa |
These results indicate that the compound exhibits strong bactericidal activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, studies have shown that certain derivatives exhibit remarkable inhibition of COX enzymes, which are crucial in the inflammatory process.
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| 125a | 93.53 | 8.22 |
| 125b | 90.13 | 9.31 |
These compounds were evaluated in carrageenan-induced rat paw edema models, demonstrating significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammation and microbial resistance. The compound may inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiophene-pyrazole derivatives demonstrated that compound 7b exhibited the lowest MIC against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : In a recent investigation, compounds derived from pyrazole showed significant efficacy in reducing paw swelling in rat models, suggesting their potential therapeutic application in treating inflammatory diseases .
Q & A
Q. What synthetic strategies are effective for preparing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Coupling reactions : Amide bond formation between the pyridine-methylamine intermediate and thiophene-3-carboxylic acid using coupling agents like EDCI or HATU .
-
Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .
-
Cyclization : For pyrazole ring formation, hydrazine derivatives may react with diketones under reflux in acetonitrile or DMF .
Key Optimization : Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency. For example, DMF with iodine and triethylamine facilitates cyclization by promoting sulfur elimination .- Data Table : Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, acetonitrile, reflux | 65-75 | ≥95% | |
| Amide coupling | EDCI, HOBt, DMF, RT | 80-85 | ≥98% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole and thiophene rings. For example, pyrazole C-H protons appear as singlets near δ 7.5–8.0 ppm .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C16H15N4OS: 327.09) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Methodological Answer :
-
Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance metabolic stability .
-
Pyridine methylation : The 1-methyl group on the pyrazole prevents metabolic oxidation, as seen in analogs with improved pharmacokinetic profiles .
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Docking studies : Molecular docking into target proteins (e.g., kinases) identifies critical hydrogen bonds between the carboxamide and active-site residues .
- Data Contradiction Analysis :
Discrepancies in IC50 values across assays may arise from:
- Data Contradiction Analysis :
-
Solubility issues : Poor aqueous solubility can underestimate activity in cell-based assays. Use DMSO co-solvents ≤0.1% to avoid artifacts .
-
Assay variability : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR) .
Q. What computational approaches predict metabolic stability of this compound?
- Methodological Answer :
- In silico metabolism : Tools like MetaSite predict oxidation sites (e.g., pyridine methyl group). Replace metabolically labile groups with deuterium or fluorine .
- CYP450 inhibition assays : Test inhibition of CYP3A4/2D6 using human liver microsomes to assess drug-drug interaction risks .
Q. How to resolve contradictory data in target engagement assays?
- Methodological Answer :
- Orthogonal validation : Use thermal shift assays (TSA) alongside cellular target occupancy measurements .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Key Considerations for Experimental Design
- Reaction Scale-Up : Pilot reactions (1–10 mmol) ensure reproducibility before scaling to gram quantities .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assays with siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
